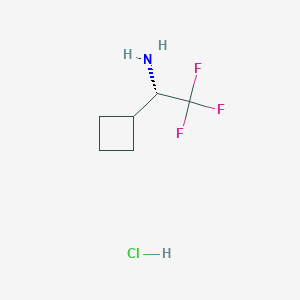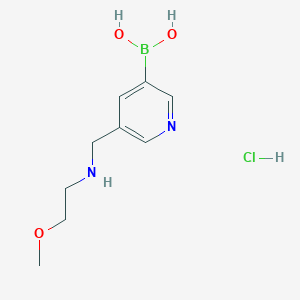
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H16BClN2O3 and a molecular weight of 246.5 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Analyse Des Réactions Chimiques
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride can be compared with other similar compounds, such as:
- 4-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- 6-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications.
Propriétés
Formule moléculaire |
C9H16BClN2O3 |
|---|---|
Poids moléculaire |
246.50 g/mol |
Nom IUPAC |
[5-[(2-methoxyethylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H15BN2O3.ClH/c1-15-3-2-11-5-8-4-9(10(13)14)7-12-6-8;/h4,6-7,11,13-14H,2-3,5H2,1H3;1H |
Clé InChI |
AWCGHZMFABMQLS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)CNCCOC)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)



![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
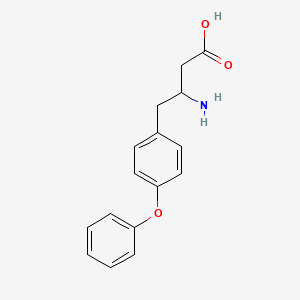
![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)

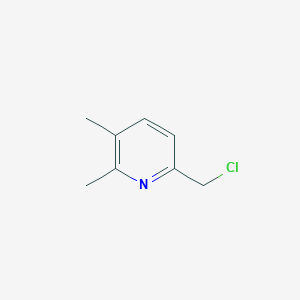
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
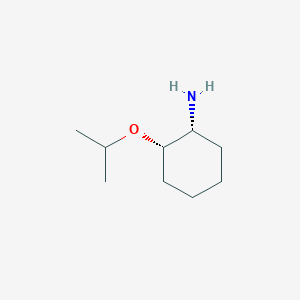

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
